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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B1433958 Get Quote

An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one: Synthesis,

Characterization, and Application

Abstract
This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)pyrrolidin-2-
one, a pivotal synthetic intermediate in medicinal chemistry and drug development. The

pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure found in numerous biologically

active compounds, and the strategic placement of a 4-nitrophenyl group offers a versatile

chemical handle for further molecular elaboration. This document details the compound's

chemical identity, provides a robust, field-proven synthetic protocol based on conjugate addition

chemistry, outlines methods for its structural elucidation via modern spectroscopic techniques,

and explores its primary application as a precursor to 4-(4-aminophenyl)pyrrolidin-2-one. The

causality behind experimental choices and the self-validating nature of the described protocols

are emphasized to provide researchers with actionable, expert-level insights.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its

fundamental identity and characteristics. 4-(4-Nitrophenyl)pyrrolidin-2-one is a solid organic

compound whose structure marries the cyclic amide functionality of a pyrrolidinone with the

electron-withdrawing nature of a nitrophenyl group.

1.1. IUPAC Name and Chemical Identifiers
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Systematic IUPAC Name: 4-(4-Nitrophenyl)pyrrolidin-2-one

CAS Number: 22482-47-9[1][2]

Molecular Formula: C₁₀H₁₀N₂O₃[2]

Molecular Weight: 206.20 g/mol [2]

1.2. Chemical Structure

Figure 1: 2D Chemical Structure of 4-(4-Nitrophenyl)pyrrolidin-2-one.

1.3. Physicochemical Data

The compound's physical properties are summarized below. These data are critical for

determining appropriate solvents for reactions and purification, as well as for handling and

storage.

Property Value Source

Physical State Pale yellow solid [1]

Melting Point 175 °C [2]

Boiling Point ~503.5 °C (Predicted) N/A

Solubility

Soluble in DMSO, DMF, and

hot ethanol; sparingly soluble

in water.

N/A

Storage

Store below 10°C in a tightly

sealed container, protected

from light and moisture.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1433958?utm_src=pdf-body
https://www.chemshuttle.com/4-4-nitrophenyl-pyrrolidin-2-one.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB72676354_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB72676354_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB72676354_EN.htm
https://www.benchchem.com/product/b1433958?utm_src=pdf-body
https://www.chemshuttle.com/4-4-nitrophenyl-pyrrolidin-2-one.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB72676354_EN.htm
https://www.chemshuttle.com/4-4-nitrophenyl-pyrrolidin-2-one.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Mechanistic Insights
The construction of the 4-aryl-pyrrolidin-2-one core is a common challenge in organic

synthesis. A robust and logical approach involves a two-step sequence: a Michael conjugate

addition to form the C4-aryl bond and establish the carbon skeleton, followed by a reductive

cyclization to form the γ-lactam ring.

2.1. Retrosynthetic Strategy

The most logical disconnection of the target molecule is at the N1-C2 and C4-C5 bonds of the

lactam ring. This reveals a γ-nitro ester precursor, which can be traced back to an α,β-

unsaturated ester (a cinnamate derivative) and nitromethane. This strategy is advantageous as

it utilizes readily available starting materials and employs a highly reliable C-C bond-forming

reaction.

2.2. Recommended Synthetic Protocol

This protocol describes the synthesis of the γ-nitro ester intermediate via a base-catalyzed

Michael addition, followed by a one-pot reductive cyclization to yield the final product.

Step 1: Michael Addition - Synthesis of Ethyl 3-(4-nitrophenyl)-4-nitrobutanoate
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Step Procedure Rationale & In-situ Control

1

To a solution of ethyl (E)-4-

nitrocinnamate (1.0 eq) in

anhydrous THF (0.5 M), add

nitromethane (3.0 eq).

The excess nitromethane

serves as both reactant and a

solvent component, driving the

reaction equilibrium forward.

THF is an ideal solvent due to

its inertness and ability to

solvate the intermediate

species.

2

Cool the mixture to 0 °C in an

ice bath. Add 1,8-

Diazabicyclo[5.4.0]undec-7-

ene (DBU) (0.2 eq) dropwise

over 10 minutes.

DBU is a non-nucleophilic

organic base chosen to

deprotonate nitromethane,

forming the reactive nitronate

anion. The addition is

performed at 0 °C to control

the exothermicity of the acid-

base reaction and prevent side

reactions.

3

Allow the reaction to warm to

room temperature and stir for

12-18 hours.

The reaction progress is

monitored by Thin Layer

Chromatography (TLC) or LC-

MS until consumption of the

starting cinnamate is observed.

This ensures the reaction

proceeds to completion.

4

Upon completion, quench the

reaction by adding saturated

aqueous NH₄Cl solution.

Extract the product with ethyl

acetate (3x).

The acidic quench protonates

the intermediate nitronate and

neutralizes the DBU catalyst.

Ethyl acetate is the extraction

solvent of choice for its polarity

and ease of removal.

5 Combine the organic layers,

wash with brine, dry over

anhydrous Na₂SO₄, filter, and

These standard workup steps

effectively remove water and

inorganic salts, yielding the

crude γ-nitro ester
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concentrate under reduced

pressure.

intermediate, which can often

be used in the next step

without further purification.

Step 2: Reductive Cyclization - Synthesis of 4-(4-Nitrophenyl)pyrrolidin-2-one
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Step Procedure Rationale & In-situ Control

1

Dissolve the crude ethyl 3-(4-

nitrophenyl)-4-nitrobutanoate

(1.0 eq) in a 4:1 mixture of

acetic acid and water (0.2 M).

Acetic acid provides the acidic

medium necessary for the

reduction and facilitates the

subsequent intramolecular

amide bond formation.

2

Add iron powder (Fe, <10

micron) (5.0 eq) portion-wise

while stirring vigorously.

Iron metal in acidic media is a

classic, cost-effective, and

chemoselective method for

reducing aliphatic nitro groups

to amines without affecting the

aromatic nitro group.[3] The

large excess ensures complete

reduction.

3
Heat the reaction mixture to

80-90 °C for 4-6 hours.

Heating accelerates both the

reduction of the nitro group

and the subsequent

spontaneous intramolecular

cyclization (lactamization) of

the resulting γ-amino ester.

Progress is monitored by

TLC/LC-MS for the

appearance of the product and

disappearance of the

intermediate.

4

Cool the mixture to room

temperature and filter through

a pad of Celite® to remove

excess iron and iron salts.

Wash the pad with ethyl

acetate.

Filtration is a critical self-

validating step to remove the

heterogeneous reducing agent

and byproducts.
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5

Concentrate the filtrate to

remove most of the acetic acid.

Neutralize the residue carefully

with saturated aqueous

NaHCO₃ solution and extract

with ethyl acetate (3x).

Neutralization is essential to

deprotonate the product and

allow for its extraction into the

organic phase.

6

Combine the organic layers,

wash with brine, dry over

anhydrous Na₂SO₄, and

concentrate. Purify the crude

product by recrystallization

from ethanol or column

chromatography.

Recrystallization provides a

highly pure, solid final product,

confirming the success of the

synthesis through the

formation of a crystalline

material with a sharp melting

point.

2.3. Synthetic Workflow Diagram
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Step 1: Michael Addition

Step 2: Reductive Cyclization

Ethyl (E)-4-nitrocinnamate

γ-Nitro Ester Intermediate
(Ethyl 3-(4-nitrophenyl)-4-nitrobutanoate)

DBU, THF
0°C to RT

DBU, THF
0°C to RT

Nitromethane

4-(4-Nitrophenyl)pyrrolidin-2-one

Fe, Acetic Acid/H₂O
80-90 °C

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure is unequivocally achieved through a combination of

spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and

together they form a self-validating system of analysis.
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Technique
Expected Observations and
Interpretations

¹H NMR

Aromatic Protons: Two doublets in the δ 7.5-8.5

ppm range, characteristic of a para-substituted

benzene ring. Pyrrolidinone Protons: A complex

multiplet pattern between δ 2.5-4.0 ppm

corresponding to the CH₂ and CH protons of the

lactam ring. Amide Proton (N-H): A broad singlet

typically around δ 7.0-8.0 ppm.

¹³C NMR

Carbonyl Carbon (C=O): A signal in the δ 170-

180 ppm region. Aromatic Carbons: Four signals

between δ 120-150 ppm, with the carbon

bearing the NO₂ group being the most

downfield. Aliphatic Carbons: Three signals in

the δ 30-55 ppm range corresponding to the C3,

C4, and C5 carbons of the pyrrolidinone ring.

IR Spectroscopy

N-H Stretch: A moderate, sharp absorption

around 3200 cm⁻¹. C=O Stretch (Lactam): A

strong, sharp absorption band around 1680-

1700 cm⁻¹. NO₂ Stretch: Two strong

absorptions, one symmetric (~1350 cm⁻¹) and

one asymmetric (~1520 cm⁻¹).

Mass Spectrometry (EI)

Molecular Ion (M⁺): A peak at m/z = 206,

corresponding to the molecular weight of the

compound. Key Fragments: Expect

fragmentation patterns corresponding to the loss

of the nitro group (NO₂, m/z = 46) and cleavage

of the pyrrolidinone ring.

Chemical Reactivity and Applications in Drug
Development
The true value of 4-(4-nitrophenyl)pyrrolidin-2-one in a research and development context

lies not in its intrinsic biological activity, but in its potential as a versatile synthetic intermediate.
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The nitro group serves as a masked amine, providing a gateway to a vast chemical space.

4.1. Key Transformation: Reduction of the Aromatic Nitro Group

The most critical reaction of this compound is the selective reduction of the aromatic nitro group

to a primary amine, yielding 4-(4-aminophenyl)pyrrolidin-2-one. This transformation converts a

strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing

group, which is also a key nucleophile for building molecular complexity.[4]

Authoritative Grounding: Several methods are effective for this transformation, with catalytic

hydrogenation being the cleanest and most common on an industrial scale.[5][6]

Catalytic Hydrogenation: This is the preferred method for its high efficiency and clean profile.

[6] Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a

transfer agent like ammonium formate) provides the amine in high yield.[7]

Metal-Acid Reduction: A classic and robust alternative involves the use of a metal, such as

Tin(II) chloride (SnCl₂) or Iron (Fe), in the presence of a strong acid like HCl.[4][6] This

method is particularly useful when other reducible functional groups that are sensitive to

hydrogenation are present.

4.2. Application as a Precursor for Bioactive Agents

The resulting 4-(4-aminophenyl)pyrrolidin-2-one is a valuable building block. The primary

aromatic amine can undergo a wide range of reactions, including:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Diazotization followed by Sandmeyer reactions to introduce various substituents.

Reductive amination to form secondary or tertiary amines.

This versatility has positioned the core scaffold as a precursor for developing novel Central

Nervous System (CNS) agents, anticonvulsants, and enzyme inhibitors.[1][8][9]

4.3. Application Pathway Diagram
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The following diagram illustrates the strategic importance of 4-(4-nitrophenyl)pyrrolidin-2-one
as a gateway intermediate.

4-(4-Nitrophenyl)pyrrolidin-2-one
(Starting Material)

4-(4-Aminophenyl)pyrrolidin-2-one
(Key Intermediate)

Nitro Group Reduction
(e.g., H₂, Pd/C)

Bioactive Agent X
(e.g., Enzyme Inhibitor, CNS Agent)

Further Functionalization
(Acylation, Alkylation, etc.)

Click to download full resolution via product page

Caption: Strategic role as a precursor in medicinal chemistry.

Conclusion
4-(4-Nitrophenyl)pyrrolidin-2-one is a compound of significant strategic value for researchers

in drug discovery and organic synthesis. Its well-defined structure and physicochemical

properties, combined with a robust and scalable synthetic route, make it an accessible starting

material. The true power of this molecule is realized upon the selective reduction of its nitro

moiety, which unlocks a plethora of synthetic possibilities by revealing a nucleophilic amino

group. This transformation enables the elaboration of the core structure into complex, high-

value molecules with potential therapeutic applications, solidifying its role as a key building

block in the modern medicinal chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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